3-(4-Methoxyphenoxy)-3-oxopropanoic acid
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Overview
Description
3-(4-Methoxyphenoxy)-3-oxopropanoic acid is an organic compound with the molecular formula C10H12O5 It is characterized by the presence of a methoxyphenyl group attached to a propanoic acid backbone
Scientific Research Applications
3-(4-Methoxyphenoxy)-3-oxopropanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme inhibition and metabolic pathways.
Industry: It may be used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
Biochemical Pathways
The compound may be involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant conditions, and the use of relatively stable, readily prepared, and environmentally benign organoboron reagents . .
Pharmacokinetics
A related compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid, has been studied in sprague-dawley rats . After oral administration, the compound and its conjugates were detected in the bloodstream within 15 minutes, indicating rapid absorption . The compound and its conjugates were also detected in various organs 6 hours post-administration, suggesting wide tissue distribution .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenoxy)-3-oxopropanoic acid can be achieved through several methods. One common approach involves the reaction of 4-methoxyphenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenoxy)-3-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)propanoic acid: Similar in structure but lacks the oxo group.
4-Methoxybenzoic acid: Contains a methoxy group but has a different backbone structure.
Uniqueness
3-(4-Methoxyphenoxy)-3-oxopropanoic acid is unique due to the presence of both a methoxyphenyl group and an oxo group on the propanoic acid backbone. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3-(4-methoxyphenoxy)-3-oxopropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-14-7-2-4-8(5-3-7)15-10(13)6-9(11)12/h2-5H,6H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PARCBQAPEJAIQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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